molecular formula C25H30S2 B12940983 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B12940983
M. Wt: 394.6 g/mol
InChI Key: VOFHRVGENHODQX-UHFFFAOYSA-N
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Description

2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of benzo[b]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The presence of an undecyl group enhances its solubility and processability, making it a promising candidate for organic electronics and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves multiple steps, starting with the construction of the benzo[b]thieno[2,3-d]thiophene core. One common method involves the Fiesselmann thiophene synthesis, where ketones are treated with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another approach includes the Friedel-Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with sodium sulfide and an alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve scalable solution-processable methods. For instance, solution shearing techniques can be employed to form thin films of the compound, which are essential for applications in organic thin-film transistors . These methods ensure high molecular packing and crystallinity, which are crucial for the performance of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups that enhance the compound’s electronic properties.

    Reduction: Used to modify the compound’s electronic structure.

    Substitution: Commonly involves halogenation or alkylation to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]thieno[2,3-d]thiophene derivatives with enhanced electronic properties, while substitution reactions can introduce various functional groups that modify the compound’s solubility and reactivity.

Scientific Research Applications

2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with molecular targets through its unique electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors. The undecyl group enhances its solubility and processability, facilitating its incorporation into various devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to the presence of the undecyl group, which enhances its solubility and processability. This makes it particularly valuable for applications in organic electronics, where these properties are crucial for device performance.

Properties

Molecular Formula

C25H30S2

Molecular Weight

394.6 g/mol

IUPAC Name

2-undecyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C25H30S2/c1-2-3-4-5-6-7-8-9-10-13-19-16-17-21-23(18-19)27-24-20-14-11-12-15-22(20)26-25(21)24/h11-12,14-18H,2-10,13H2,1H3

InChI Key

VOFHRVGENHODQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Origin of Product

United States

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